

2-(Benzyloxy)-4-bromophenol CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Benzyloxy)-4-bromophenol

Cat. No.: B135320

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An In-Depth Technical Guide to **2-(Benzyloxy)-4-bromophenol** For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)-4-bromophenol is a versatile aromatic ether and bromophenol derivative that serves as a valuable synthetic intermediate in advanced organic and medicinal chemistry research.^[1] Its molecular structure, featuring a benzyl-protected phenol, a free hydroxyl group, and an aryl bromide, allows it to participate in a wide array of chemical transformations. This trifecta of functional groups makes it a key building block in the multi-step synthesis of complex bioactive molecules and functionalized aromatic compounds.^[1]

This technical guide provides a comprehensive overview of **2-(Benzyloxy)-4-bromophenol**, including its physicochemical properties, safety information, synthetic applications, and detailed experimental methodologies.

Physicochemical Properties

A summary of the key physicochemical and identification data for **2-(Benzyloxy)-4-bromophenol** is provided below.

Property	Value	Source
CAS Number	153240-85-8	[1] [2] [3] [4] [5]
Molecular Formula	C ₁₃ H ₁₁ BrO ₂	[2] [5] [6]
Molecular Weight	279.13 g/mol	[1] [3] [4] [5]
IUPAC Name	2-(benzyloxy)-4-bromophenol	[2] [3]
Synonyms	4-Bromo-2-(phenylmethoxy)phenol	[7]
Physical Form	White to Yellow Solid	[3]
Purity	Typically ≥95%	[2] [3]
Storage Conditions	Sealed in dry, 2-8°C	[2] [3] [5]
InChI Key	FCRCHBBRZJZSHO-UHFFFAOYSA-N	[1] [2] [3]

Safety Information

2-(Benzyloxy)-4-bromophenol is classified as hazardous. Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be used when handling this compound.[\[8\]](#)[\[9\]](#)[\[10\]](#) Work should be conducted in a well-ventilated area.[\[8\]](#)

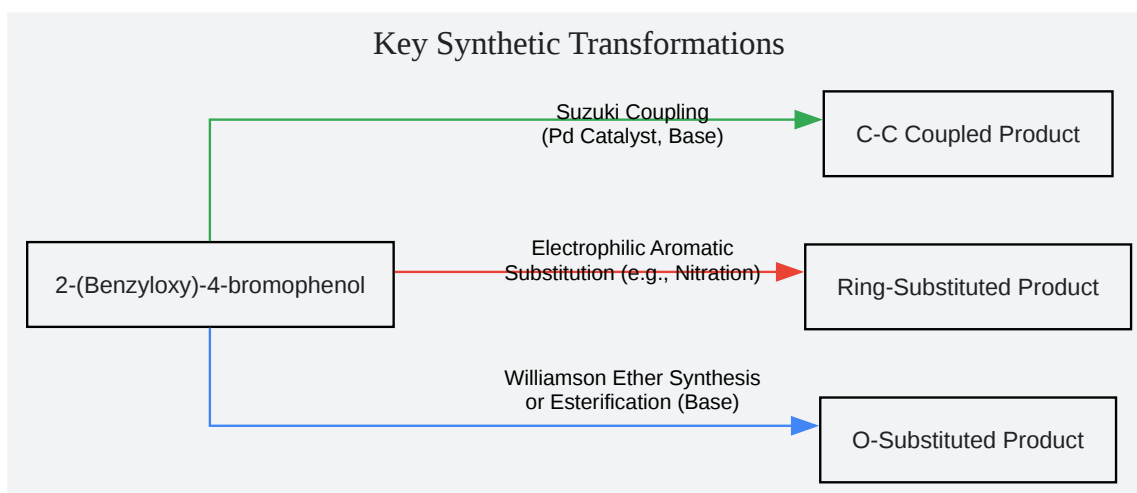
Hazard Class	Code	Description
Signal Word	Warning	[2] [3] [5]
Hazard Statements	H302	Harmful if swallowed. [2] [3] [5]
H315	Causes skin irritation. [2] [3] [5]	
H319	Causes serious eye irritation. [2] [3]	
H332	Harmful if inhaled. [2] [3]	
H335	May cause respiratory irritation. [2] [3]	
Precautionary Statements	P280	Wear protective gloves/protective clothing/eye protection/face protection. [2] [3] [5]
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [2] [3] [5]	
P310	Immediately call a POISON CENTER or doctor/physician. [2] [3] [5]	

Applications in Research and Drug Development

The distinct reactivity of its functional groups makes **2-(Benzyloxy)-4-bromophenol** a pivotal synthetic intermediate.[\[1\]](#) The benzyl group serves as a common protecting group for the phenol, which can be selectively removed when needed.[\[1\]](#) The bromine atom and the free phenolic hydroxyl group provide two reactive sites that can be independently functionalized.[\[1\]](#)

Key areas of application include:

- **Cross-Coupling Reactions:** The aryl bromide moiety makes the compound a suitable substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon or carbon-heteroatom bonds.[\[1\]](#)
- **Synthesis of Bioactive Scaffolds:** It has been utilized as a crucial building block in the synthesis of complex molecules with therapeutic potential. For instance, it is employed in constructing the tetrahydroprotoberberine (THPB) scaffold, a core structure in compounds investigated for their affinity to dopamine receptors in the central nervous system.[\[1\]](#)
- **Development of Enzyme Inhibitors:** The benzyloxy group can be incorporated as a key pharmacophore.[\[1\]](#) Studies have explored its use in creating chalcone-based frameworks to develop potent and selective reversible inhibitors of human monoamine oxidase B (hMAO-B), a significant target in Parkinson's disease therapy.[\[1\]](#)[\[11\]](#)
- **Electrophilic Aromatic Substitution:** The phenolic ring is highly activated towards electrophilic aromatic substitution. The strong ortho-, para-directing influence of the hydroxyl and benzyloxy groups makes the C6 position the most probable site for electrophilic attack.[\[1\]](#)



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Reactivity of **2-(Benzyloxy)-4-bromophenol**.

Experimental Protocols

While a specific protocol for the direct synthesis of **2-(Benzyloxy)-4-bromophenol** is not detailed in the provided results, a reliable method can be inferred from standard organic chemistry transformations and protocols for closely related compounds. The synthesis would likely involve the selective monobenylation of 4-bromoresorcinol. A highly relevant experimental protocol is the synthesis of 1-(Benzyloxy)-4-bromobenzene from 4-bromophenol, which demonstrates the key benzylation step.

Protocol: Synthesis of 1-(Benzyloxy)-4-bromobenzene[12]

This procedure details the O-benylation of a bromophenol and is analogous to a key step in synthesizing related structures.

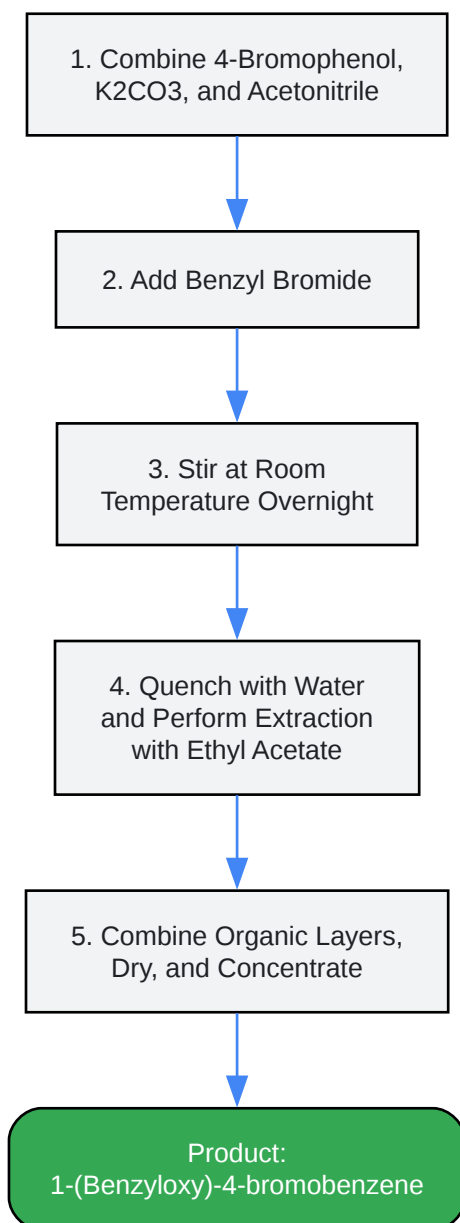
- Materials:

- 4-bromophenol (10.00 g, 58.2 mmol)
- Potassium carbonate (K_2CO_3), anhydrous (10.94 g, 79.2 mmol)
- Benzyl bromide (6.9 mL, 58.2 mmol)
- Acetonitrile (MeCN) (50 mL)
- Ethyl acetate (EtOAc)
- Water (H_2O)
- Magnesium sulfate ($MgSO_4$), anhydrous

- Procedure:

- To a stirred solution of 4-bromophenol in 50 mL of acetonitrile at room temperature, add potassium carbonate.[12]
- Add benzyl bromide to the mixture.[12]
- Stir the reaction mixture at room temperature overnight.[12]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, dilute the mixture with 150 mL of water.[12]
- Separate the aqueous and organic layers.
- Extract the aqueous layer three times with 100 mL portions of ethyl acetate.[12]
- Combine all organic layers and dry over anhydrous magnesium sulfate.[12]

- Concentrate the solution under reduced pressure to yield the crude product.[12] The product, 1-(Benzyloxy)-4-bromobenzene, was obtained as a colorless solid and used without further purification.[12]



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Workflow for O-Benzylolation of 4-Bromophenol.

Conclusion

2-(Benzyloxy)-4-bromophenol, identified by CAS number 153240-85-8, is a highly valuable and versatile intermediate in synthetic chemistry. Its utility stems from the presence of multiple, selectively reactive functional groups that allow for its incorporation into a diverse range of complex molecular architectures. For researchers in medicinal chemistry and drug development, this compound serves as a critical building block for creating novel therapeutics, particularly in the fields of neuroscience and enzyme inhibition. A thorough understanding of its properties, reactivity, and handling procedures is essential for its effective and safe utilization in the laboratory.

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- To cite this document: BenchChem. [2-(Benzyloxy)-4-bromophenol CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b135320#2-benzyloxy-4-bromophenol-cas-number-and-properties]

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